(2E)-3-(5-bromo-2-hydroxy-3-iodophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(5-bromo-2-hydroxy-3-iodophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups, including a bromine atom, an iodine atom, a hydroxyl group, a cyano group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromo-2-hydroxy-3-iodophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms into the aromatic ring.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Formation of the Cyano Group: Introduction of the cyano group through a nucleophilic substitution reaction.
Amidation: Formation of the amide bond by reacting the intermediate with 4-methylaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-bromo-2-hydroxy-3-iodophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxy-3-iodobenzaldehyde or 5-bromo-2-hydroxy-3-iodobenzophenone.
Reduction: Formation of 3-(5-bromo-2-hydroxy-3-iodophenyl)-2-amino-N-(4-methylphenyl)prop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(2E)-3-(5-bromo-2-hydroxy-3-iodophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromo-2-hydroxy-3-iodophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(5-chloro-2-hydroxy-3-iodophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide
- (2E)-3-(5-bromo-2-hydroxy-3-fluorophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide
- (2E)-3-(5-bromo-2-hydroxy-3-iodophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-(5-bromo-2-hydroxy-3-iodophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and iodine atoms, along with the cyano and amide groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H12BrIN2O2 |
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Molecular Weight |
483.1 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-hydroxy-3-iodophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H12BrIN2O2/c1-10-2-4-14(5-3-10)21-17(23)12(9-20)6-11-7-13(18)8-15(19)16(11)22/h2-8,22H,1H3,(H,21,23)/b12-6+ |
InChI Key |
NKNNSIMWGABDAV-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C(=CC(=C2)Br)I)O)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=C(C(=CC(=C2)Br)I)O)C#N |
Origin of Product |
United States |
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